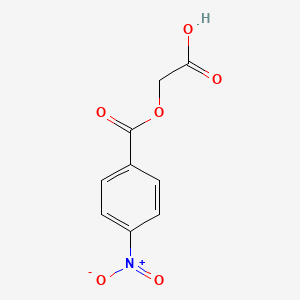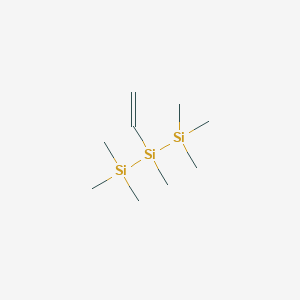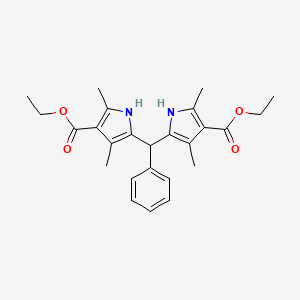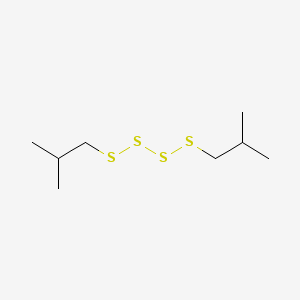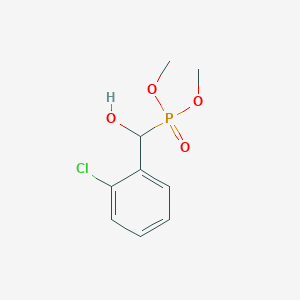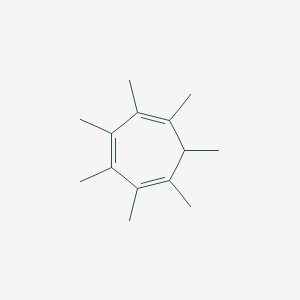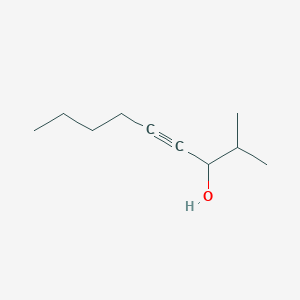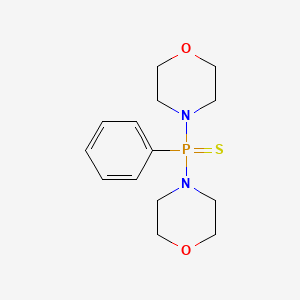![molecular formula C16H14N2O2 B14727405 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole CAS No. 13623-88-6](/img/structure/B14727405.png)
1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole derivatives.
Alkylation: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Formation of Nitroethenyl Group: The nitroethenyl group is introduced through a condensation reaction with nitroethane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions, such as microwave-assisted synthesis, may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its wide range of applications.
1,4-Dimethylcarbazole: Similar structure but lacks the nitroethenyl group.
3-Nitrocarbazole: Contains a nitro group but lacks the methyl groups.
Uniqueness
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole is unique due to the presence of both methyl and nitroethenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
13623-88-6 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole |
InChI |
InChI=1S/C16H14N2O2/c1-10-9-12(7-8-18(19)20)11(2)15-13-5-3-4-6-14(13)17-16(10)15/h3-9,17H,1-2H3/b8-7- |
InChI Key |
TXYPUAHKATUHAC-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)/C=C\[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


